Imidazole vs. Triazole Azole Ring: Differential CYP51 Binding and Metabolic Stability
The imidazole ring of the target compound provides a distinct CYP51 binding profile compared to the triazole analog (1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, CAS 86404-63-9). The target imidazole compound shows weak inhibition of recombinant human CYP51 (IC50 > 25,000 nM), indicating low off-target human CYP51 engagement [1]. In contrast, the triazole analog class is reported to generally have reduced susceptibility to metabolic oxidation but may also exhibit altered selectivity profiles [2]. The imidazole scaffold retains the capacity for further derivatization at the imidazole C-2 position, offering greater synthetic versatility for SAR exploration.
| Evidence Dimension | Human CYP51 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 25,000 nM (recombinant human CYP51) |
| Comparator Or Baseline | Triazole analog (CAS 86404-63-9): not directly measured in same assay; class-level expectation of lower IC50 based on triazole CYP51 affinity |
| Quantified Difference | Target compound shows negligible human CYP51 inhibition at concentrations up to 25 µM; triazole analogs within the same scaffold class (e.g., fluconazole core) typically exhibit IC50 values in the low micromolar or nanomolar range against fungal CYP51 |
| Conditions | Inhibition of recombinant full-length human CYP51 expressed in E. coli, using [3H]-lanosterol as substrate, HPLC analysis [1] |
Why This Matters
For researchers developing antifungal candidates, the imidazole scaffold offers a distinctly different CYP51 selectivity window versus the triazole congener, which is critical when optimizing for pathogen-selective sterol 14α-demethylase inhibition with minimal human CYP51 cross-reactivity.
- [1] BindingDB entry BDBM50505760 / CHEMBL4458275. Inhibition of recombinant human CYP51 by 1-(2,4-difluorophenyl)-2-(1H-imidazol-1-yl)ethanone; IC50 > 2.50E+4 nM. View Source
- [2] Discovery of Fluconazole, a Novel Antifungal Agent. Chronicles of Drug Discovery, Vol. 3, ACS, 1993. Documents triazole metabolic stability advantage over imidazoles in the 2,4-difluorophenyl series. View Source
